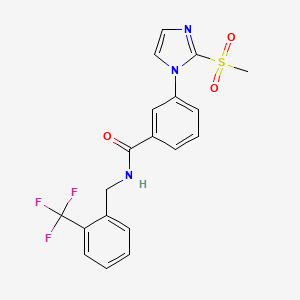
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide, also known as MMB, is a novel small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MMB is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. This interaction plays a critical role in the development and progression of various types of cancer, making MMB a promising candidate for cancer therapy.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide' involves the reaction of 2-(trifluoromethyl)benzylamine with 3-(2-bromoacetyl)-N-(methylsulfonyl)benzamide, followed by cyclization with potassium carbonate and copper(I) iodide to form the final product.
Starting Materials
2-(trifluoromethyl)benzylamine, 3-(2-bromoacetyl)-N-(methylsulfonyl)benzamide, potassium carbonate, copper(I) iodide
Reaction
Step 1: 2-(trifluoromethyl)benzylamine is reacted with 3-(2-bromoacetyl)-N-(methylsulfonyl)benzamide in the presence of a base such as potassium carbonate to form an intermediate., Step 2: The intermediate is then cyclized using copper(I) iodide as a catalyst to form the final product, 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide.
Mechanism Of Action
The mechanism of action of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide involves its ability to inhibit the protein-protein interaction between c-Myc and Max. This interaction is critical for the transcriptional activity of c-Myc, which regulates the expression of genes involved in cell growth and proliferation. By inhibiting this interaction, 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide disrupts the oncogenic activity of c-Myc, leading to the inhibition of cancer cell growth and proliferation.
Biochemical And Physiological Effects
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide is metabolized primarily by the liver and excreted in the urine. In preclinical studies, 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide has been well-tolerated at doses that are effective in inhibiting cancer cell growth. However, further studies are needed to determine the safety and toxicity of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide in humans.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide is its potency and selectivity for c-Myc, making it a valuable tool for studying the role of c-Myc in cancer and other diseases. However, the use of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide in lab experiments is limited by its cost and availability, as well as the need for specialized equipment and expertise for its synthesis and characterization. In addition, the off-target effects of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide on other proteins and pathways need to be carefully evaluated to ensure the specificity of its effects on c-Myc.
Future Directions
The potential of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide as a therapeutic agent for cancer and other diseases has generated significant interest in the scientific community. Future studies will focus on optimizing the pharmacokinetic and pharmacodynamic properties of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide, as well as evaluating its safety and toxicity in humans. In addition, the development of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide analogs and derivatives may lead to the discovery of more potent and selective inhibitors of c-Myc, with broader applications in cancer therapy and beyond.
Scientific Research Applications
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide has been extensively studied in various preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In these studies, 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor growth in vivo. 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment. In addition to its anti-cancer properties, 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide has also been studied for its potential in treating other diseases, such as inflammation and neurodegenerative disorders.
properties
IUPAC Name |
3-(2-methylsulfonylimidazol-1-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-29(27,28)18-23-9-10-25(18)15-7-4-6-13(11-15)17(26)24-12-14-5-2-3-8-16(14)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDFOHXGRJCFAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

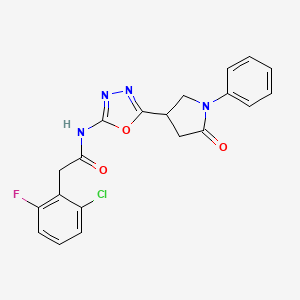
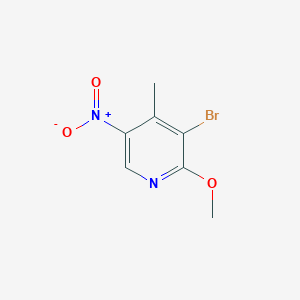
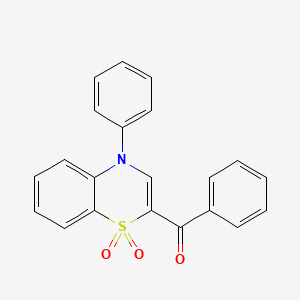

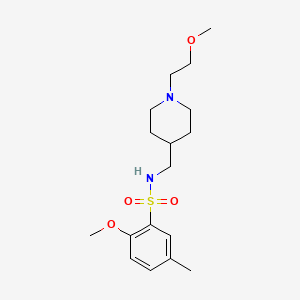
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354109.png)
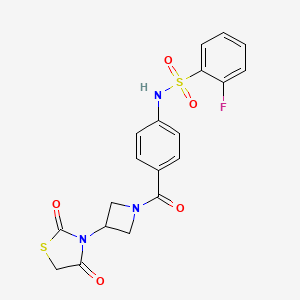
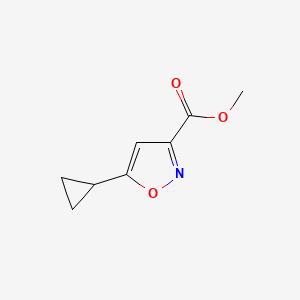
![N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354116.png)
![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2354117.png)
![Methyl 3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2354119.png)
![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)
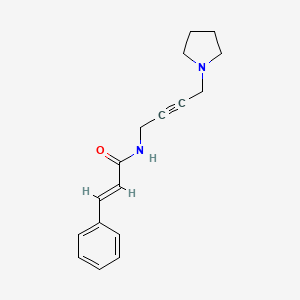
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)